molecular formula C8H12N4 B151936 2-(1-Piperazinyl)pyrimidine CAS No. 125523-53-7

2-(1-Piperazinyl)pyrimidine

Cat. No. B151936
M. Wt: 164.21 g/mol
InChI Key: MRBFGEHILMYPTF-UHFFFAOYSA-N
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Patent
US05594025

Procedure details

For example, 8-[4-[4-(2-pyrimidinyl)-1-piperazinyl]butyl]-8-azaspiro[4,5]decane is prepared by the condensation of 1-(2-pyrimidinyl)piperazine with 3-chloro-1-cyanopropane by means of Na2CO3 in n-butanol gives 4-(2-pyrimidinyl)-1-(3-cyanopropyl)piperazine which is reduced with LiA1H4 or with H2 and Raney nickel (RaNi) yielding 4-(2-pyrimidinyl)-1-(4-aminobutyl)piperazine, which is finally condensed with 8-oxaspiro[4,5]-decane-7,9-dione(3,3-tetramethyleneglutaric anhydride) in pyridine.
Name
8-[4-[4-(2-pyrimidinyl)-1-piperazinyl]butyl]-8-azaspiro[4,5]decane
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[N:1]1[CH:6]=[CH:5][CH:4]=[N:3][C:2]=1[N:7]1[CH2:12][CH2:11][N:10]([CH2:13][CH2:14][CH2:15][CH2:16][N:17]2CCC3(CCCC3)CC2)[CH2:9][CH2:8]1.N1C=CC=NC=1N1CCNCC1.ClCCCC#N.C([O-])([O-])=O.[Na+].[Na+]>C(O)CCC>[N:1]1[CH:6]=[CH:5][CH:4]=[N:3][C:2]=1[N:7]1[CH2:12][CH2:11][N:10]([CH2:13][CH2:14][CH2:15][C:16]#[N:17])[CH2:9][CH2:8]1 |f:3.4.5|

Inputs

Step One
Name
8-[4-[4-(2-pyrimidinyl)-1-piperazinyl]butyl]-8-azaspiro[4,5]decane
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1=C(N=CC=C1)N1CCN(CC1)CCCCN1CCC2(CCCC2)CC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1=C(N=CC=C1)N1CCNCC1
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClCCCC#N
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)([O-])[O-].[Na+].[Na+]
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(CCC)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
N1=C(N=CC=C1)N1CCN(CC1)CCCC#N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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